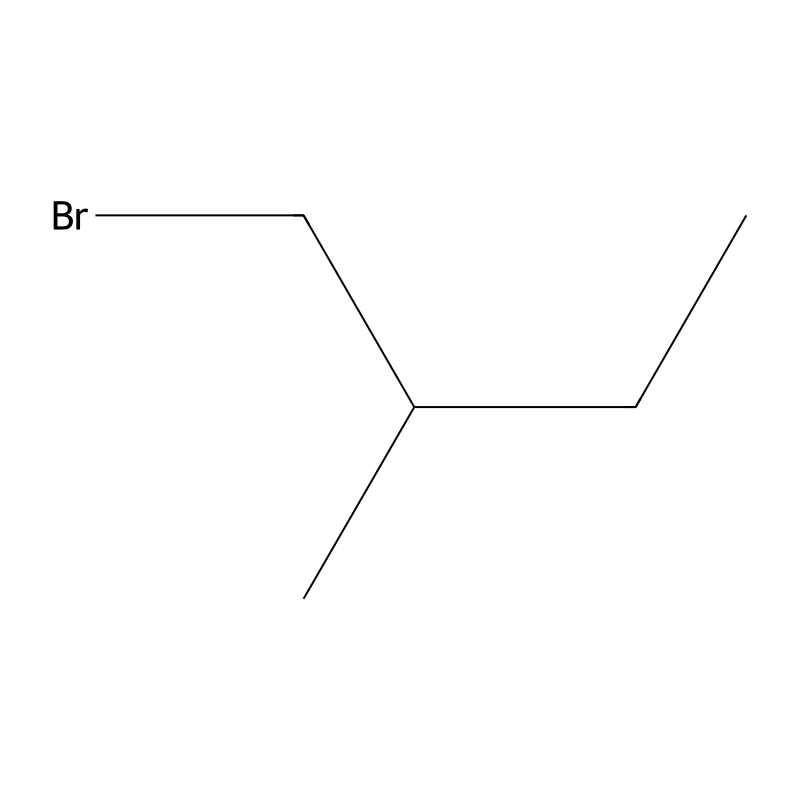1-Bromo-2-methylbutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-2-methylbutane is an organic compound with the molecular formula C₅H₁₁Br. It is classified as a bromoalkane, specifically a halogenated derivative of 2-methylbutane. The compound exists in two enantiomeric forms, with the (S)-enantiomer being optically active. The structure features a bromine atom attached to the first carbon of the 2-methylbutane chain, making it a primary alkyl halide. Its IUPAC name reflects its structure, and it is also known by various synonyms, including (S)-(+)-1-bromo-2-methylbutane and (S)-2-methyl-1-bromobutane .
1-Bromo-2-methylbutane is a flammable liquid with moderate health hazards. Here are some safety precautions to consider:
- Flammability: The low flash point indicates a high flammability risk. Keep the compound away from heat sources and open flames.
- Toxicity: While specific data on its toxicity is limited, organic bromides can be irritating to the skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.
- Reactivity: 1-Bromo-2-methylbutane can react with strong oxidizing agents and strong bases. Store the compound in a cool, dry place away from incompatible chemicals.
- Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, when reacted with sodium iodide in acetone, it results in the formation of 1-iodo-2-methylbutane through an mechanism .
- Elimination Reactions: Under certain conditions, it can also undergo elimination reactions (E2 or E1 mechanisms), leading to the formation of alkenes.
- Autoxidation: The compound can undergo autoxidation to form radicals, which have been studied for their reactivity and potential applications in organic synthesis .
1-Bromo-2-methylbutane can be synthesized through various methods:
- Halogenation of Alkanes: One common method involves the free radical halogenation of 2-methylbutane using bromine under UV light. This process yields a mixture of products, from which 1-bromo-2-methylbutane can be isolated.
- Nucleophilic Substitution: Starting from 2-methylbutanol, treatment with phosphorus tribromide or thionyl chloride followed by hydrolysis can yield 1-bromo-2-methylbutane.
The primary applications of 1-bromo-2-methylbutane include:
- Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Chiral Building Block: Due to its chiral nature, it is utilized in asymmetric synthesis to produce other optically active compounds.
Interaction studies involving 1-bromo-2-methylbutane focus on its reactivity with various nucleophiles and electrophiles. Research has shown that it does not form racemic mixtures upon nucleophilic substitution despite being chiral. This behavior is attributed to the stereochemistry involved in the mechanism where inversion occurs at the chiral center . Further studies are needed to explore its interactions with biological systems and other organic molecules.
Several compounds share structural similarities with 1-bromo-2-methylbutane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Bromobutane | C₄H₉Br | A straight-chain bromoalkane; simpler structure. |
| 2-Bromobutane | C₄H₉Br | Secondary bromoalkane; different reactivity profile. |
| 3-Bromopentane | C₅H₁₁Br | Similar carbon chain length but different branching. |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | Different position of bromine; affects reactivity. |
Uniqueness
1-Bromo-2-methylbutane is unique due to its specific stereochemistry and its ability to participate in asymmetric synthesis processes. Its chiral nature allows it to serve as a chiral building block in organic synthesis, which is not as prevalent in its non-chiral counterparts like 1-bromobutane .
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
10422-35-2








